N-(4-phenylbutyl)aniline

Description

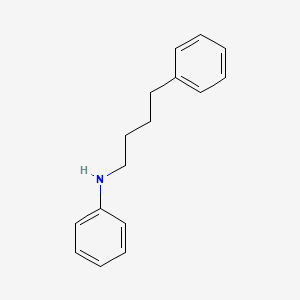

N-(4-Phenylbutyl)aniline (CAS: 1739-10-2) is an aromatic amine derivative with the molecular formula C₁₆H₁₉N and a molecular weight of 225.34 g/mol . Its structure consists of an aniline group (C₆H₅NH₂) substituted at the nitrogen atom by a 4-phenylbutyl chain (–CH₂CH₂CH₂CH₂C₆H₅). This alkyl chain introduces steric bulk and enhances lipophilicity compared to simpler aniline derivatives. The compound is primarily used in research settings, though specific industrial applications are less documented in publicly available literature.

Properties

IUPAC Name |

N-(4-phenylbutyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,9-10,12-13,17H,7-8,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSWWSDXDAMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(4-phenylbutyl)aniline involves a two-stage process . In the first stage, 4-phenyl-butan-1-ol is reacted with 1,2-diiodoethane and triphenylphosphine in N,N-dimethylformamide at 50°C under an inert atmosphere. In the second stage, the intermediate product is reacted with aniline at 50°C under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenylbutyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or alkylating agents are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-phenylbutyl)aniline has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Benzyl-4-nitroaniline

- Structure: Features a benzyl group (–CH₂C₆H₅) and a nitro (–NO₂) group at the para position of the aniline ring.

- Synthesis : Prepared via alkylation of 4-nitroaniline with benzyl chloride using NaHCO₃ and TEBABr as catalysts .

- Properties : The nitro group strongly withdraws electrons, reducing the nucleophilicity of the amine. It has a melting point of 135–137°C , higher than many alkyl-substituted anilines due to nitro-group interactions .

- Applications : Likely serves as an intermediate in explosives or dye synthesis.

4-Fluoro-N-(4-hydroxybenzylidene)aniline

- Structure : Contains an imine group (HC=N) bridging 4-fluoroaniline and 4-hydroxybenzaldehyde-derived aromatic rings.

- Synthesis: Formed by condensing equimolar 4-fluoroaniline and 4-hydroxybenzaldehyde in ethanol .

- Properties: The imine group creates a rigid, non-planar structure (50.52° dihedral angle between rings) . The hydroxyl and fluorine groups enhance polarity, improving solubility in polar solvents.

- Applications: Potential use in coordination chemistry or as a ligand.

4-Butyl-N-(4-methoxybenzylidene)aniline

- Structure : Substituted with a methoxy (–OCH₃) group on the benzylidene moiety and a butyl chain.

- Registered under CAS 26227-73-6 .

- Applications : May act as a precursor in liquid crystal or polymer synthesis.

N-Methyl-N-(4-(trifluoromethyl)benzyl)aniline

- Structure : Includes a trifluoromethyl (–CF₃) group and a methylated nitrogen.

- Properties : The –CF₃ group is strongly electron-withdrawing, while methyl substitution reduces steric hindrance compared to bulkier chains. This combination may improve thermal stability .

- Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s bioactivity.

4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline

- Structure : Contains two phenylethyl (–CH(CH₂C₆H₅)) groups at para positions.

- Properties: High molecular weight (449.61 g/mol) and steric bulk result in low solubility in non-polar solvents. Marketed as an antioxidant (e.g., Vulkanox DDA) in rubber and plastics .

- Applications : Industrial antioxidant with radical-scavenging properties .

3-(Methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline

- Structure : Features a methylsulfanyl (–SCH₃) group and a branched 4-phenylbutan-2-yl chain.

- The branched chain may lower melting point compared to linear analogs .

- Applications : Understudied, but sulfur-containing anilines often serve in drug discovery.

Comparative Analysis

Table 1: Key Properties of this compound and Analogues

Biological Activity

N-(4-phenylbutyl)aniline, a compound with the chemical formula C16H19N, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

This compound is synthesized as a building block in organic chemistry. It can be derived through various synthetic routes that typically involve the reaction of aniline derivatives with alkyl halides or other electrophiles. Its structure consists of an aniline moiety substituted with a 4-phenylbutyl group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins, enzymes, and receptors within biological systems. The compound is believed to modulate various signaling pathways, leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : this compound has been studied for its potential to inhibit certain enzymes, which can affect metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular responses and signaling cascades.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity against leukemia cells. The compound showed an EC50 value significantly lower than that observed in normal cells, suggesting selective toxicity towards cancerous cells.

| Cell Line | EC50 (µM) | Remarks |

|---|---|---|

| Acute Myeloid Leukemia (AML) | 2.5 | High selectivity for cancer cells |

| Normal Human Cells | 40 | Lower sensitivity compared to AML cells |

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Its ability to inhibit the growth of various bacterial strains has been documented, indicating potential applications in treating infections.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A recent investigation focused on the enzyme inhibitory effects of this compound. Results showed that the compound effectively inhibited the activity of certain proteases involved in cancer progression.

- Antioxidant Activity Assessment : Another study explored the antioxidant capabilities of this compound using cell-based assays. The findings suggested that the compound could reduce reactive oxygen species (ROS) levels in treated cells, supporting its role as a potential therapeutic agent against oxidative stress-related diseases.

- Therapeutic Applications in Drug Discovery : this compound has been evaluated as a lead compound in drug discovery efforts aimed at developing new anticancer and antimicrobial agents. Its structural properties make it a valuable candidate for further optimization and testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.